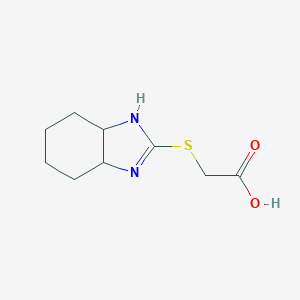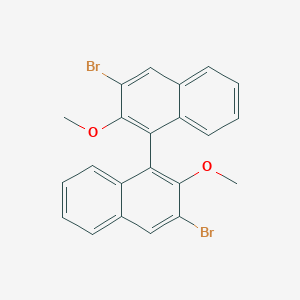![molecular formula C11H8F3N3OS B487076 4-methyl-N-[3-(trifluoromethyl)phenyl]-1,2,3-thiadiazole-5-carboxamide CAS No. 69636-07-3](/img/structure/B487076.png)
4-methyl-N-[3-(trifluoromethyl)phenyl]-1,2,3-thiadiazole-5-carboxamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
The compound “4-methyl-N-[3-(trifluoromethyl)phenyl]-1,2,3-thiadiazole-5-carboxamide” is a chemical compound with a molecular formula of C15H12F3NO . It is a type of benzanilide, which is an aromatic compound containing an anilide group where the carboxamide group is substituted with a benzene ring .
Synthesis Analysis
The synthesis of similar compounds has been reported in the literature. For instance, N-trifluoromethyl amines and azoles have been synthesized and their stability in aqueous media investigated . Another study reported the synthesis of a series of N-(4-(substituted)-3-(trifluoromethyl) phenyl) isobutyramides .Molecular Structure Analysis
The molecular structure of this compound includes a trifluoromethyl group (-CF3), a phenyl group (C6H5), and a carboxamide group (CONH2). The InChI string for this compound is InChI=1S/C15H12F3NO/c1-10-5-7-11 (8-6-10)14 (20)19-13-4-2-3-12 (9-13)15 (16,17)18/h2-9H,1H3, (H,19,20) .Aplicaciones Científicas De Investigación
Antifungal and Antimicrobial Activities
Research has uncovered the antifungal and antimicrobial potential of thiadiazole derivatives. For instance, compounds with thiadiazole structures have shown moderate activity against various fungi, suggesting their potential as fungicidal agents. This is evident in the synthesis and evaluation of thiadiazole derivatives, where some exhibited significant growth inhibition against tested fungi, indicating their applicability in developing new antifungal agents (Tang Zi-lon, 2015). Similarly, thiadiazole-enaminones displayed promising activities against a range of microorganisms, highlighting their antimicrobial potential and contributing to the search for new therapeutic agents (T. Farghaly, M. A. Abdallah, Z. Muhammad, 2011).
Anticancer Activities
A focus on anticancer activities has led to the discovery of thiadiazole derivatives as potent anticancer agents. Research indicates that certain thiazole and thiadiazole compounds can inhibit cancer cell growth, including hepatocellular carcinoma cell lines, showcasing their potential in cancer therapy. This was particularly observed in compounds demonstrating significant anticancer activity against specific cancer cell lines, marking them as promising leads for further investigation in oncology (S. M. Gomha et al., 2017).
Synthesis and Optimization of Thiadiazole Derivatives
The synthesis and optimization of thiadiazole derivatives have been a key area of research. Studies have developed novel synthetic routes and methodologies to produce thiadiazole compounds with enhanced yields and desired properties. These efforts aim to expand the chemical diversity and potential applications of thiadiazole derivatives in various fields, including pharmaceuticals and agriculture. The optimization of synthesis conditions for S-alkylderivatives of thiadiazole compounds has led to the creation of substances with potential antimicrobial activity, awaiting further in vivo and in vitro studies to confirm their efficacy (A. S. Hotsulia, S. Fedotov, 2019).
DNA Methylation and Antitubercular Agents
Emerging research has also explored the effects of thiadiazole derivatives on DNA methylation levels, offering insights into their potential mechanisms of action in treating diseases. Additionally, the development of thiadiazole derivatives as antitubercular agents highlights their versatility and potential in addressing tuberculosis, a significant global health challenge. The synthesis of new thiadiazole derivatives with inhibitory effects on tumor DNA methylation in vitro points to novel therapeutic strategies in cancer treatment (T. R. Hovsepyan et al., 2019).
Mecanismo De Acción
Target of Action
Compounds with similar structures, such as those containing a trifluoromethyl group, have been found to interact with various receptors and enzymes . For instance, some trifluoromethyl-containing drugs target the calcitonin gene-related peptide (CGRP) receptor, which plays a crucial role in pain transmission .
Mode of Action
Based on the structure and the presence of the trifluoromethyl group, it can be hypothesized that the compound may interact with its targets through non-covalent interactions such as hydrogen bonding, van der waals forces, and π-π stacking .
Biochemical Pathways
For instance, some trifluoromethyl-containing compounds have been shown to inhibit the CGRP receptor, thereby modulating pain signaling pathways .
Pharmacokinetics
The presence of the trifluoromethyl group could potentially enhance the compound’s lipophilicity, which might improve its absorption and distribution .
Result of Action
Based on the known effects of similar compounds, it can be hypothesized that this compound may exert its effects by modulating the activity of its target proteins, thereby influencing the associated cellular processes .
Action Environment
Factors such as ph, temperature, and the presence of other molecules could potentially affect the compound’s stability and its interactions with its targets .
Propiedades
IUPAC Name |
4-methyl-N-[3-(trifluoromethyl)phenyl]thiadiazole-5-carboxamide |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H8F3N3OS/c1-6-9(19-17-16-6)10(18)15-8-4-2-3-7(5-8)11(12,13)14/h2-5H,1H3,(H,15,18) |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SOCBILRTWFKTBQ-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(SN=N1)C(=O)NC2=CC=CC(=C2)C(F)(F)F |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H8F3N3OS |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
287.26 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![6-(2-Phenylvinyl)-3-(3,4,5-trimethoxyphenyl)[1,2,4]triazolo[3,4-b][1,3,4]thiadiazole](/img/structure/B487032.png)

![6-(3,4-Dimethoxyphenyl)-3-phenyl[1,2,4]triazolo[3,4-b][1,3,4]thiadiazole](/img/structure/B487083.png)
![6-(3,4-Dimethoxyphenyl)-3-(4-methylphenyl)[1,2,4]triazolo[3,4-b][1,3,4]thiadiazole](/img/structure/B487123.png)
![3-(4-Methylphenyl)-6-(2-thienyl)[1,2,4]triazolo[3,4-b][1,3,4]thiadiazole](/img/structure/B487126.png)
![3,6-Bis(4-methoxyphenyl)[1,2,4]triazolo[3,4-b][1,3,4]thiadiazole](/img/structure/B487130.png)
![3-(4-Methoxyphenyl)-6-thiophen-2-yl-[1,2,4]triazolo[3,4-b][1,3,4]thiadiazole](/img/structure/B487131.png)
![3-(4-Methoxyphenyl)-6-(3,4,5-trimethoxyphenyl)[1,2,4]triazolo[3,4-b][1,3,4]thiadiazole](/img/structure/B487132.png)
![4-[6-(2-Furyl)[1,2,4]triazolo[3,4-b][1,3,4]thiadiazol-3-yl]phenyl methyl ether](/img/structure/B487133.png)
![3-(4-Methoxyphenyl)-6-(pyridin-3-yl)[1,2,4]triazolo[3,4-b][1,3,4]thiadiazole](/img/structure/B487134.png)

![2-(Benzylsulfanyl)[1,2,4]triazolo[1,5-a]pyrimidine-5,7-diol](/img/structure/B487143.png)
![6-(3-Methylphenyl)-3-(trifluoromethyl)[1,2,4]triazolo[3,4-b][1,3,4]thiadiazole](/img/structure/B487145.png)
